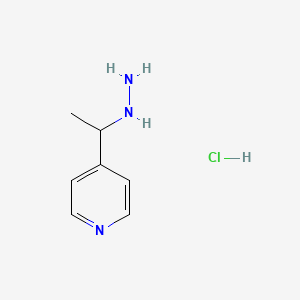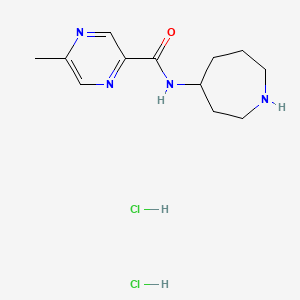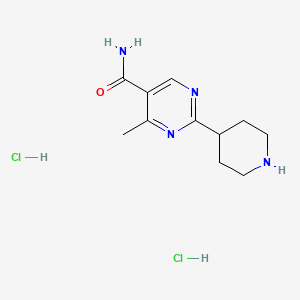
3,4-dihydro-1H-2-benzopyran-1-carboxamide
Overview
Description
3,4-dihydro-1H-2-benzopyran-1-carboxamide, also known as coumarin, is a natural compound found in many plants. It has been used in traditional medicine for its anti-inflammatory, anti-coagulant, and anti-cancer properties. In recent years, coumarin has gained attention from the scientific community for its potential use in drug development and as a research tool.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 3,4-dihydro-1H-2-benzopyran-1-carboxamide derivatives are synthesized through various reactions. For instance, a reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide can yield 2,4-dihydroxy-2-methyl-2H-3,4-dihydro-1-benzopyran-3-carboxamides, depending on the specific aldehyde and experimental conditions used (O'callaghan & Mcmurry, 1997).
- Functionalization Reactions : Studies have shown the functionalization reactions of related compounds like 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine, yielding various derivatives. These results contribute to the understanding of reactions involving 3,4-dihydro-1H-2-benzopyran-1-carboxamide (Yıldırım et al., 2005).
Structural and Spectral Analysis
- NMR Studies : 1H and 13C NMR spectral data for 2‐oxo‐2H‐1‐benzopyran‐3‐carboxamide and related derivatives have been extensively studied. These studies provide crucial insights into the structural and chemical properties of these compounds (Martínez-Martínez et al., 2001).
Chemical Reactions and Mechanisms
- Isomerization and Hydrolysis : Research has been conducted on the isomerisation of benzopyran-2-imines in specific solvents, providing insights into the behavior and stability of these compounds under various conditions (O'callaghan et al., 1998). Additionally, studies on the kinetics and mechanism of hydrolysis of amidals related to 3,4-dihydro-1H-2-benzopyran-1-carboxamide have been reported, enhancing the understanding of their chemical stability and degradation pathways (Chen et al., 1995).
Potential Biological Applications
- Synthesis of Bioactive Compounds : Research includes the synthesis of N-substituted-2-oxo-(2H)1-benzopyran-3-carboxamide derivatives, which have shown interesting pharmacological activities, such as analgesic and diuretic effects in animal models (Artizzu et al., 1995). Another study synthesized N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides, evaluating their effects on rat uterine, aortic, and pancreatic β-cells, showing potential as myorelaxants (Khelili et al., 2012).
properties
IUPAC Name |
3,4-dihydro-1H-isochromene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUKOQODOMASGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-2-benzopyran-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1427749.png)


![2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1427752.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1427753.png)
![6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1427754.png)






